



## Technical Support Center: Optimizing Seeding Density for 143B Cell Experiments

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Compound of Interest		
Compound Name:	IT-143B	
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This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the seeding density of the 143B human osteosarcoma cell line. Accurate cell seeding is critical for experimental reproducibility and success.

## **Frequently Asked Questions (FAQs)**

Q1: What is the recommended seeding density for the routine culture of 143B cells?

For routine passaging and maintenance, the recommended seeding density for 143B cells typically ranges from  $1.0 \times 10^4$  to  $6.0 \times 10^4$  viable cells/cm<sup>2</sup>.[1] ATCC specifically recommends a range of  $2.0 \times 10^4$  to  $6.0 \times 10^4$  cells/cm<sup>2</sup>. A common practice is to split sub-confluent cultures (70-80%) at a ratio of 1:3 to 1:8.[1]

Q2: What is the doubling time of 143B cells?

The reported doubling time for 143B cells varies between studies, with estimates ranging from approximately 17 to 36 hours.[2][3][4] This variability can be influenced by culture conditions, medium formulation, and cell health. It is advisable to determine the doubling time under your specific laboratory conditions.

Q3: At what confluency should I passage my 143B cells?

It is recommended to subculture 143B cells when they reach 70-80% confluency.[1] Allowing the cells to become 100% confluent should be avoided as it can lead to contact inhibition,



reduced viability, and altered cellular behavior.[5]

Q4: How does seeding density impact different experimental assays?

Seeding density is a critical parameter that must be optimized for specific applications:

- Transfection: For transfections, cells are typically plated 18-24 hours prior to the experiment to reach a high confluency, often between 70% and 95%, at the time of transfection.
- Viability and Proliferation Assays: Lower seeding densities are often required to ensure cells remain in the logarithmic growth phase throughout the experiment. For example, one study used 3,000 to 7,800 cells per well in a 96-well plate for a metabolic assay.[3]
- Drug Screening: The optimal seeding density ensures that the cell number does not become a limiting factor for detecting cytotoxic or cytostatic effects of a compound.[6]
- Clonogenic Assays: Very low densities are used in these assays, for instance, 100 cells per well in a 6-well plate, to allow for the growth of individual colonies.[4]

## **Troubleshooting Guide**

Problem: My 143B cells are growing slowly or show low viability after passaging.

- Possible Cause 1: Subculturing at high confluency. Cells passaged at or near 100% confluency may have already exited the logarithmic growth phase, leading to a longer lag phase or reduced viability after replating.[7]
  - Solution: Passage cells when they are 70-80% confluent to ensure they are actively dividing.[1]
- Possible Cause 2: Old cell stock. Cells that have been in continuous culture for many passages may exhibit slower growth.
  - Solution: Use a fresh vial of low-passage cells from your cryopreserved stock.
- Possible Cause 3: Incorrect cell counting. An inaccurate cell count can lead to seeding at a much lower density than intended.



 Solution: Ensure the cell suspension is thoroughly mixed before taking a sample for counting. Use a reliable counting method, such as an automated cell counter or a hemocytometer with trypan blue exclusion for viability.

Problem: My cells are not distributed evenly, showing patches of high and low confluency.

- Possible Cause 1: Uneven incubator shelves. A slight incline in the incubator shelf can cause cells to settle unevenly in the culture vessel.[8]
  - Solution: Check that the incubator shelves are perfectly level.
- Possible Cause 2: Improper seeding technique. Failure to properly mix the cells in the medium before and during plating can lead to clumping and uneven distribution.
  - Solution: After adding the cell suspension to the flask or plate, gently rock the vessel in forward-backward and side-to-side motions to ensure an even distribution before placing it in the incubator.
- Possible Cause 3: Issues with the culture vessel surface. Occasionally, batches of flasks or plates may have inconsistencies in their surface treatment, affecting cell attachment.[8]
  - Solution: If the problem persists and other causes are ruled out, try using a different lot number of your culture vessels.

Problem: My cells become over-confluent too quickly.

- Possible Cause: Seeding density is too high. The initial number of cells plated is too high for the intended culture duration.
  - Solution: Reduce the initial seeding density. If you are unsure of the optimal density, perform a seeding density optimization experiment (see protocol below).

## **Quantitative Data Summary**

Table 1: Recommended Seeding Densities for Routine Culture & Subculturing



Source	Recommended Seeding Density (viable cells/cm²)	Notes
ATCC (CRL-8303)	2.0 x 10 <sup>4</sup> - 6.0 x 10 <sup>4</sup>	General maintenance.
ATCC (Subculture)	8.0 x 10 <sup>3</sup> - 4.0 x 10 <sup>4</sup>	For subculturing.
Cytion	2.0 x 10 <sup>4</sup>	General maintenance.[9]
Culture Collections	1.0 x 10 <sup>4</sup> - 3.0 x 10 <sup>4</sup>	For splitting 70-80% confluent cultures.[1]

Table 2: Suggested Starting Seeding Densities for Specific Applications

Application	Culture Vessel	Suggested Seeding Density	Source
Proliferation Assay	96-well plate	2,000 - 8,000 cells/well	[3][4]
Transfection	6-well plate	Plate to achieve 70- 95% confluency in 24h	
Clonogenic Assay	6-well plate	100 cells/well	[4]
Cell Sheet Formation	12-well plate	5.0 x 10 <sup>4</sup> cells/well	[10]

# **Experimental Protocols Protocol: Determining Optimal Seeding Density**

This experiment is designed to identify the ideal seeding density that keeps 143B cells in the logarithmic (exponential) growth phase for the duration of your planned experiment.

#### Materials:

- 143B cells in culture
- Complete growth medium (e.g., DMEM with 10% FBS)



- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- 24-well plates (or other desired format)
- Hemocytometer or automated cell counter
- Trypan blue solution

#### Procedure:

- Prepare Cell Suspension: Harvest a sub-confluent (70-80%) culture of 143B cells using standard cell passaging techniques. Create a single-cell suspension in a complete growth medium.
- Cell Counting: Perform an accurate cell count using a hemocytometer and trypan blue to determine the concentration of viable cells.
- Serial Dilution & Seeding:
  - Prepare a range of cell densities. For a 24-well plate (surface area ~2 cm²), a good starting range would be 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well.
  - Seed at least three replicate wells for each density. Also include blank wells with medium only for background measurements if using a plate reader-based assay.
- Incubation: Incubate the plates under standard conditions (37°C, 5% CO<sub>2</sub>).
- Data Collection: At set time points (e.g., 24, 48, 72, and 96 hours), determine the cell number in one set of replicate wells for each density. This can be done by:
  - Direct Cell Counting: Trypsinize and count the cells from each well.
  - Indirect Viability Assays: Use an assay like MTT, WST-1, or crystal violet staining.[3][11]
- Data Analysis:

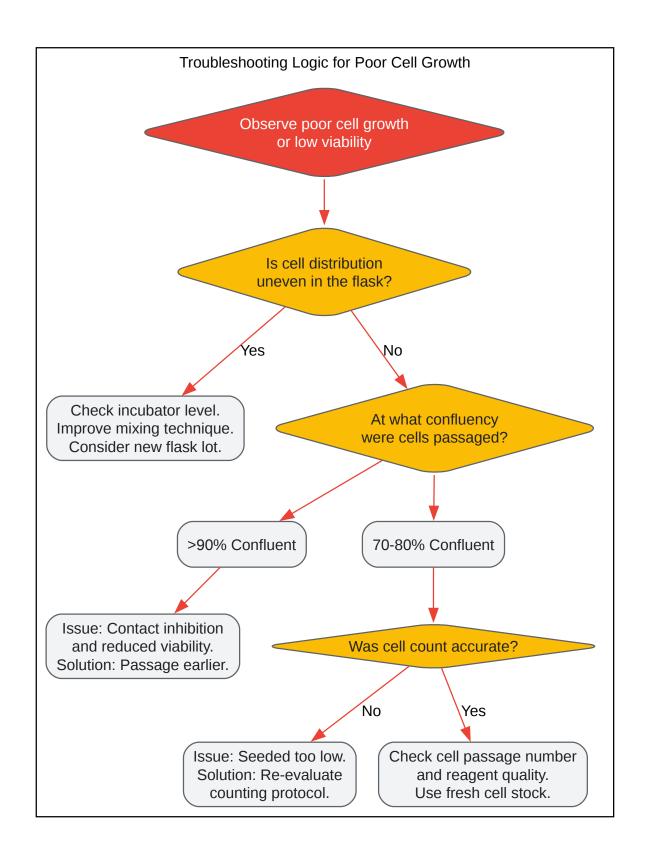


- For each initial seeding density, plot the cell number (or absorbance value) against time (in hours).
- Identify the seeding densities that result in a consistent, exponential increase in cell number over your desired experimental timeframe (e.g., 48 or 72 hours). Densities that cause the growth curve to plateau too early are too high, as the cells are becoming confluent and exiting the log phase.[6]
- The optimal seeding density will be the one that allows for robust growth throughout the experiment without reaching confluency.

## **Visual Guides**

Caption: Workflow for determining the optimal seeding density for 143B cells.





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Caption: A logical guide to troubleshooting poor 143B cell growth.



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